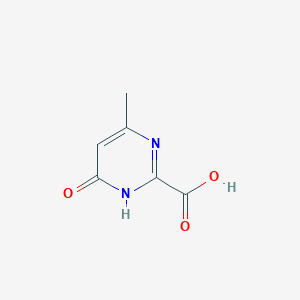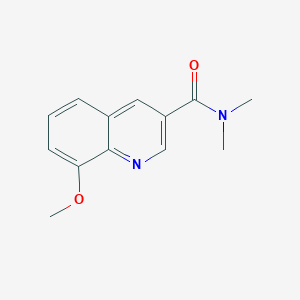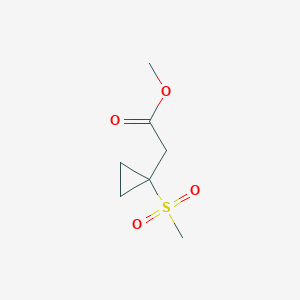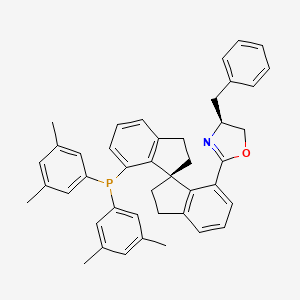
(RA,S)-Xyl-BN-siphox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(RA,S)-Xyl-BN-siphox is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (RA,S)-Xyl-BN-siphox typically involves the reaction of a chiral amine with a phosphine oxide. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the phosphine oxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with careful control of temperature and pressure to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(RA,S)-Xyl-BN-siphox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form.
Substitution: The ligand can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound typically yields phosphine oxides, while reduction reactions can regenerate the original phosphine ligand.
科学的研究の応用
(RA,S)-Xyl-BN-siphox has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry for the production of enantiomerically pure therapeutic agents.
Industry: this compound is employed in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
作用機序
The mechanism by which (RA,S)-Xyl-BN-siphox exerts its effects involves its ability to coordinate to metal centers in catalytic reactions. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved include the coordination of the ligand to transition metals such as palladium, rhodium, and iridium, which are commonly used in asymmetric catalysis.
類似化合物との比較
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric synthesis, known for its high enantioselectivity.
(S)-BINOL: A chiral diol used in various catalytic reactions.
®-Xyl-PHOS: A related phosphine ligand with similar applications in asymmetric catalysis.
Uniqueness
(RA,S)-Xyl-BN-siphox is unique in its ability to provide high enantioselectivity in a wide range of catalytic reactions. Its structure allows for versatile coordination to different metal centers, making it a highly adaptable ligand for various synthetic applications.
特性
分子式 |
C43H42NOP |
|---|---|
分子量 |
619.8 g/mol |
IUPAC名 |
[(3R)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C43H42NOP/c1-28-20-29(2)23-36(22-28)46(37-24-30(3)21-31(4)25-37)39-15-9-13-34-17-19-43(41(34)39)18-16-33-12-8-14-38(40(33)43)42-44-35(27-45-42)26-32-10-6-5-7-11-32/h5-15,20-25,35H,16-19,26-27H2,1-4H3/t35-,43+/m0/s1 |
InChIキー |
HIVLVUWPNHHMAS-NDRYZEJLSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


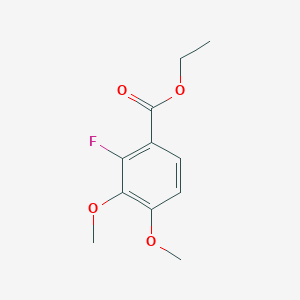

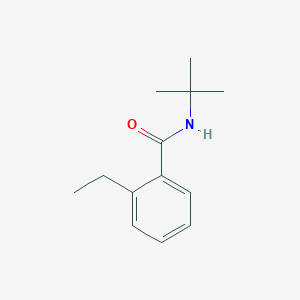
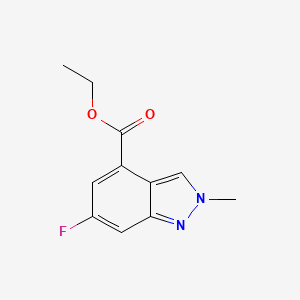
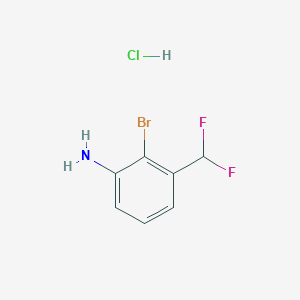
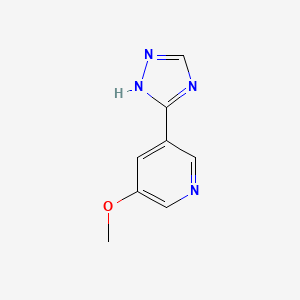

![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)
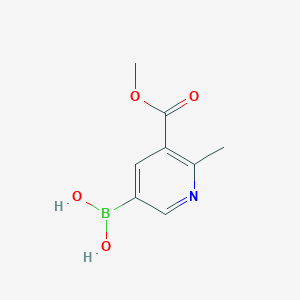
![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)

